molecular formula C15H14O5 B1662917 Methysticin CAS No. 20697-20-5

Methysticin

Cat. No.: B1662917
CAS No.: 20697-20-5
M. Wt: 274.27 g/mol
InChI Key: GTEXBOVBADJOQH-UHFFFAOYSA-N
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Description

2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one is a natural product found in Piper majusculum and Piper methysticum with data available.

Mechanism of Action

Target of Action

Methysticin, a major kavalactone found in the kava plant, primarily targets the hepatic enzyme CYP1A1 . This enzyme plays a crucial role in the toxification of certain substances. This compound also interacts with Nrf2 in neurons and astroglia, offering protection against amyloid-β (Aβ)-induced neurotoxicity . Furthermore, it has been shown to inhibit the peak amplitude of voltage-gated Na+ channels in hippocampal neurons .

Mode of Action

This compound induces the function of the hepatic enzyme CYP1A1 . This interaction leads to changes in the toxification process of certain substances. In neurons and astroglia, this compound activates Nrf2, which helps protect against Aβ-induced neurotoxicity . Additionally, this compound inhibits the peak amplitude of voltage-gated Na+ channels in hippocampal neurons .

Biochemical Pathways

This compound’s action on the hepatic enzyme CYP1A1 leads to the toxification of benzo[a]pyrene into a highly carcinogenic substance . This process involves the biochemical pathway of CYP1A1 induction . This compound and another kavalactone, 7,8-dihydrothis compound, contribute significantly to this induction .

Pharmacokinetics

It’s known that this compound exhibits a large volume of distribution with extensive tissue affinity and adequate mean residence time (mrt) in mice .

Result of Action

The activation of the hepatic enzyme CYP1A1 by this compound results in the toxification of benzo[a]pyrene into a highly carcinogenic substance . In neurons and astroglia, the activation of Nrf2 by this compound helps protect against Aβ-induced neurotoxicity . The inhibition of voltage-gated Na+ channels in hippocampal neurons by this compound could potentially influence neuronal excitability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental chemicals can alter DNA methylation, which can impact human health . Changes in DNA methylation add biological plausibility to the increasingly recognized contribution of environmental chemicals to disease burden . .

Biochemical Analysis

Biochemical Properties

Methysticin interacts with various enzymes and proteins. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the oxidative stress defense . This compound also induces the expression of CYP1A1, a member of the cytochrome P450 superfamily of enzymes .

Cellular Effects

This compound influences cell function by modulating cell signaling pathways and gene expression. It has been shown to reduce microgliosis and astrogliosis, and decrease the secretion of pro-inflammatory cytokines TNF-α and IL-17A .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It activates the Nrf2 pathway, leading to the upregulation of antioxidant response element (ARE)-regulated genes . This compound and another kavalactone, 7,8-dihydrothis compound, have been found to induce CYP1A1 via an aryl hydrocarbon receptor (AhR)-dependent mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown temporal changes in its effects. For instance, this compound treatment once a week for a period of 6 months in a mouse model of Alzheimer’s disease led to significant improvements in cognitive deficits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, the study on Alzheimer’s disease model mice used a specific dosage regimen to achieve therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It activates the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . It also induces the expression of CYP1A1, an enzyme involved in the metabolism of xenobiotics .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEXBOVBADJOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282026, DTXSID40859413
Record name AGN-PC-015JLK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20697-20-5
Record name AGN-PC-015JLK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Methysticin?

A1: this compound has a molecular formula of C15H14O5 and a molecular weight of 274.27 g/mol. []

Q2: Does this compound interact with specific targets in the body?

A2: Yes, research suggests this compound interacts with several targets:

  • Cytochrome P450 enzymes (CYPs): this compound inhibits various CYPs, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, potentially leading to drug interactions. [, ] It acts as a mechanism-based inactivator of CYP2C9, involving ortho-quinone and carbene intermediates. []
  • Monoamine oxidases (MAOs): this compound shows moderate inhibitory activity against MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism, suggesting a possible mechanism for kava's anxiolytic effects. []
  • Sirtuin 6 (SIRT6): this compound may act as a SIRT6 activator. Molecular modeling suggests it docks near the acetylated peptide substrate binding site of SIRT6. [] This interaction may contribute to its anti-cancer activity, particularly in bladder cancer. []
  • Aryl hydrocarbon receptor (AhR): this compound, along with 7,8-dihydrothis compound, can bind to and activate the AhR signaling pathway, leading to the induction of CYP1A1. []

Q3: How does this compound's interaction with these targets translate into biological effects?

A3: this compound's interactions with CYPs can alter drug metabolism, potentially leading to increased drug levels and adverse effects. [] MAO inhibition may contribute to kava's anxiolytic and sedative effects. [] SIRT6 activation by this compound may play a role in its anti-cancer properties, although further research is needed. [] Induction of CYP1A1 through the AhR pathway could have implications for chemical carcinogenesis. []

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A4: this compound is well absorbed after oral administration. [] It exhibits a large volume of distribution and extensive tissue affinity in mice. [] this compound undergoes metabolism via various pathways, including:

  • Oxidative ring opening of the 1,3-benzodioxole ring: This forms a catechol derivative, which can undergo further glucuronidation, methylation, and sulfation. []
  • Demethylation: This forms desmethyl this compound, which can also undergo glucuronidation. []
  • Hydroxylation: Several hydroxylated metabolites have been identified. [, ]

Q5: What are the potential therapeutic applications of this compound?

A5: Research suggests potential applications in:

  • Anxiety: this compound, as a component of kava, contributes to the anxiolytic effects traditionally associated with the beverage. [, ]
  • Cancer: this compound demonstrates anti-cancer activity, particularly in bladder cancer, potentially through SIRT6 activation and other mechanisms. []
  • Antioxidant and Anti-glycation: this compound exhibits antioxidant activity [, , ] and acts as an inhibitor of advanced glycation end-product (AGE) formation, potentially beneficial in age-related diseases. [, , ]

Q6: Does this compound have any herbicidal or fungicidal properties?

A7: Yes, this compound, along with other kavalactones, exhibits herbicidal and antifungal activities. [] It shows growth-inhibitory effects on various plants and fungi. []

Q7: Are there any safety concerns associated with this compound?

A8: While traditionally consumed as part of kava beverages, this compound has been associated with potential hepatotoxicity when consumed in extracts or supplements. [, , ] More research is needed to fully understand the safety profile of isolated this compound and its long-term effects.

Q8: What analytical techniques are used to study this compound?

A8: Various techniques are employed to analyze this compound in different matrices:

  • High-performance liquid chromatography (HPLC): This is the most commonly used technique for separating, identifying, and quantifying this compound and other kavalactones in kava extracts, beverages, and biological samples. [, , , , , ]
  • Gas chromatography-mass spectrometry (GC-MS): This technique is used for identifying and quantifying this compound and its metabolites in biological samples. [, , , ]
  • Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS): This provides high sensitivity and resolution for identifying and characterizing this compound and its metabolites. [, ]
  • Micellar electrokinetic chromatography (MEKC): This technique is utilized for separating and quantifying kavalactones, including this compound, in kava extracts and pharmaceutical preparations. []

Q9: Have certified reference materials been developed for this compound?

A10: Yes, solution-based certified reference material (CRM) mixes have been developed for this compound and other kavalactones to ensure accurate quantification and reliable product quality assessments. []

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